2-(2,4-Dimethylbenzoyl)-4-methylpyridine 2-(2,4-Dimethylbenzoyl)-4-methylpyridine
Brand Name: Vulcanchem
CAS No.: 1187163-90-1
VCID: VC2657153
InChI: InChI=1S/C15H15NO/c1-10-4-5-13(12(3)8-10)15(17)14-9-11(2)6-7-16-14/h4-9H,1-3H3
SMILES: CC1=CC(=C(C=C1)C(=O)C2=NC=CC(=C2)C)C
Molecular Formula: C15H15NO
Molecular Weight: 225.28 g/mol

2-(2,4-Dimethylbenzoyl)-4-methylpyridine

CAS No.: 1187163-90-1

Cat. No.: VC2657153

Molecular Formula: C15H15NO

Molecular Weight: 225.28 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-Dimethylbenzoyl)-4-methylpyridine - 1187163-90-1

Specification

CAS No. 1187163-90-1
Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
IUPAC Name (2,4-dimethylphenyl)-(4-methylpyridin-2-yl)methanone
Standard InChI InChI=1S/C15H15NO/c1-10-4-5-13(12(3)8-10)15(17)14-9-11(2)6-7-16-14/h4-9H,1-3H3
Standard InChI Key MUGYTRBJUZSZJB-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(=O)C2=NC=CC(=C2)C)C
Canonical SMILES CC1=CC(=C(C=C1)C(=O)C2=NC=CC(=C2)C)C

Introduction

2-(2,4-Dimethylbenzoyl)-4-methylpyridine is an organic compound belonging to the benzoylpyridine class. It features a pyridine ring substituted with a benzoyl group, which itself is further substituted with two methyl groups at the 2 and 4 positions of the benzoyl moiety. This unique structural arrangement contributes to its diverse applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Synthesis Methods

The synthesis of 2-(2,4-Dimethylbenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine using 2,4-dimethylbenzoyl chloride. This reaction is facilitated by Lewis acid catalysts like aluminum chloride under anhydrous conditions, employing a Friedel-Crafts acylation mechanism.

Synthesis Steps:

  • Starting Materials: 4-Methylpyridine and 2,4-dimethylbenzoyl chloride.

  • Catalyst: Aluminum chloride.

  • Reaction Conditions: Anhydrous conditions.

  • Mechanism: Friedel-Crafts acylation.

Applications and Research Findings

2-(2,4-Dimethylbenzoyl)-4-methylpyridine is utilized in various fields due to its structural versatility and potential biological activities. While specific biological activity data for this compound is limited, its benzoylpyridine structure suggests potential applications in medicinal chemistry, similar to other compounds in this class.

Potential Applications:

  • Organic Synthesis: As a building block for more complex molecules.

  • Medicinal Chemistry: Potential biological activities, though specific targets are not well-documented.

Chemical Transformations

This compound can undergo several chemical transformations, which are crucial for its applications in organic synthesis. These transformations often involve modifications to the benzoyl or pyridine rings.

Example Transformations:

  • Hydrolysis: Potential hydrolysis of the benzoyl group.

  • Substitution Reactions: Further substitution on the pyridine or benzene rings.

Future Research Directions:

  • Investigating specific biological targets and activities.

  • Exploring additional chemical transformations for expanded applications.

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